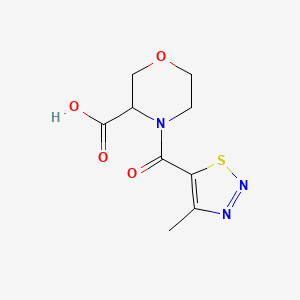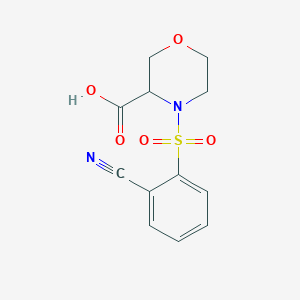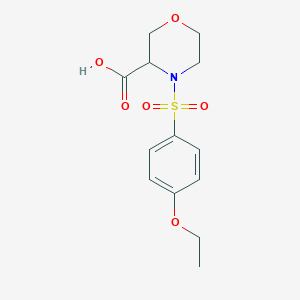
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid, also known as ESMOCOL, is a chemical compound that belongs to the class of sulfonylcarbamate derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. For example, 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase.
Biochemical and Physiological Effects:
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
実験室実験の利点と制限
One of the main advantages of 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid is its relatively simple synthesis method and high yield of the final product. 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has shown great potential for various applications in medicinal chemistry, drug discovery, and material science. Some of the future directions for 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential use as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new synthetic methods for 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid and its derivatives. 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid can also be used as a building block for the synthesis of novel materials and polymers, which can have various industrial applications.
合成法
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of morpholine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a coupling reaction with diethyl carbonate to yield 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid. The overall process is relatively simple and efficient, with a high yield of the final product.
科学的研究の応用
4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. 4-(4-Ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid has also been explored for its potential use as a building block in the synthesis of novel materials and polymers.
特性
IUPAC Name |
4-(4-ethoxyphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-10-3-5-11(6-4-10)21(17,18)14-7-8-19-9-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPCRQLBYBUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
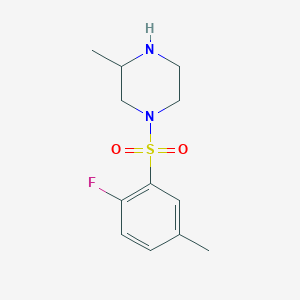
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
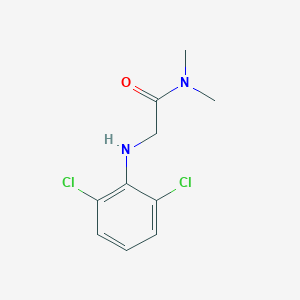
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
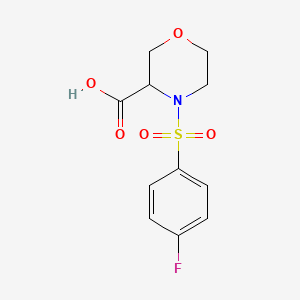
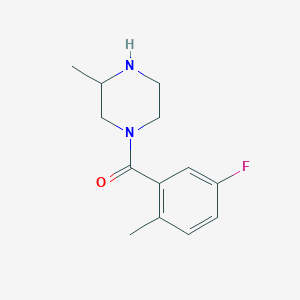
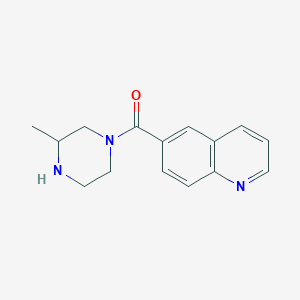
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
